N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide
Description
N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a small molecule characterized by a pyridazinone core (6-oxo-1,6-dihydropyridazin-1-yl) linked to an acetamide group. The acetamide side chain is substituted with a 2-(4-fluorophenoxy)ethyl moiety, introducing a fluorinated aromatic ether.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-11-3-5-12(6-4-11)21-9-8-16-13(19)10-18-14(20)2-1-7-17-18/h1-7H,8-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJGGOXUXLWYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Nucleophilic Substitution Reaction: Starting with 4-fluorophenol, the compound can be synthesized by reacting it with ethylene oxide to form 2-(4-fluorophenoxy)ethanol, followed by acetylation to produce N-(2-(4-fluorophenoxy)ethyl)acetamide.
Condensation Reaction: The pyridazinone ring can be formed by reacting hydrazine with a suitable diketone, followed by cyclization to form the 6-oxo-1,6-dihydropyridazin-1-yl group. This group can then be coupled with the previously synthesized N-(2-(4-fluorophenoxy)ethyl)acetamide.
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used in industrial settings to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the fluorophenyl group, resulting in the formation of less fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives of the pyridazinone ring.
Reduction Products: Less fluorinated phenyl derivatives.
Substitution Products: Derivatives with different functional groups attached to the ethyl chain or acetamide group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The fluorophenyl group interacts with biological targets, potentially affecting signaling pathways and cellular processes. The pyridazinone ring may play a role in modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
The compound shares its pyridazinone core with several analogs but differs in substituents, which influence physicochemical and pharmacological properties. Key analogs include:
a. Compound X (CPX): N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide
- Structural Differences: CPX replaces the 4-fluorophenoxy group with a furan-2-yl substituent and introduces an additional pyridinone ring.
- Binding Affinity : CPX demonstrated superior binding affinity (−8.1 kcal/mol) compared to disaccharide excipients like trehalose (−5.2 kcal/mol) and sucrose (−4.8 kcal/mol) in protein stabilization studies, attributed to its dual heterocyclic motifs .
- Implications: The fluorophenoxy group in the target compound may enhance metabolic stability compared to CPX’s furan, which is prone to oxidation.
b. N-(4-Acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- Structural Differences: This analog substitutes the fluorophenoxyethyl group with a naphthalen-1-yl ring and adds a 4-acetamidophenyl moiety.
- Pharmacokinetics: The naphthyl group increases hydrophobicity, likely improving membrane permeability but reducing aqueous solubility. No direct binding data are available, but bulkier aromatic groups often enhance target specificity at the expense of off-target interactions .
c. 2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
- Structural Differences: Replaces the ethylphenoxy group with a 4-fluoro-2-methoxyphenyl substituent and replaces acetamide with a carboxylic acid.
- Physicochemical Properties : The carboxylic acid group (purity 95%) improves water solubility (logP ≈ 1.2) but may reduce blood-brain barrier penetration compared to the acetamide derivative .
Comparative Data Table
Functional Implications
- Metabolic Stability: Fluorination typically reduces cytochrome P450-mediated metabolism, suggesting longer half-life than non-fluorinated analogs like the naphthyl derivative .
- Protein Interaction: Pyridazinone derivatives with extended aromatic systems (e.g., naphthyl) may exhibit stronger π-π stacking with proteins but risk aggregation in formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
